molecular formula C15H13N5O B255342 7-Ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

7-Ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No. B255342
M. Wt: 279.3 g/mol
InChI Key: ZWVVEYHTABAGFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile, also known as ETPTC, is a heterocyclic compound that has been extensively studied for its various applications in scientific research. ETPTC belongs to the family of triazacyclononane-containing macrocycles and has been found to have potential applications in the fields of organic synthesis, catalysis, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 7-Ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is not fully understood, but it is believed to act as a bidentate ligand, coordinating with the transition metal catalyst to form a stable complex. This complex then facilitates the desired reaction by lowering the activation energy required for the reaction to occur.
Biochemical and Physiological Effects:
7-Ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and has low cytotoxicity, making it a potentially useful compound for medicinal chemistry applications.

Advantages and Limitations for Lab Experiments

7-Ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to be an effective ligand for various transition metal catalysts, making it a versatile compound for use in a wide range of reactions. However, one limitation of 7-Ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is its relatively low solubility in common solvents, which can make it difficult to work with in certain reactions.

Future Directions

There are several potential future directions for research involving 7-Ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile. One area of interest is the development of new and improved synthesis methods for 7-Ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile, with a particular focus on increasing the yield and purity of the compound. Another area of interest is the development of new applications for 7-Ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile in the fields of organic synthesis and catalysis. Finally, there is potential for further research into the biochemical and physiological effects of 7-Ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile, particularly in the context of medicinal chemistry.

Synthesis Methods

The synthesis of 7-Ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves the reaction of 1,4,7-triazacyclononane with ethyl cyanoacetate and methyl isothiocyanate. This reaction leads to the formation of 7-Ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile as a yellow solid with a yield of around 50%. The synthesis of 7-Ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

7-Ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has been widely used in scientific research, particularly in the fields of organic synthesis and catalysis. It has been found to be an effective ligand for various transition metal catalysts, such as palladium, copper, and nickel. These catalysts have been used in a wide range of reactions, including cross-coupling, C-H activation, and cycloaddition reactions.

properties

Product Name

7-Ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Molecular Formula

C15H13N5O

Molecular Weight

279.3 g/mol

IUPAC Name

7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

InChI

InChI=1S/C15H13N5O/c1-3-19-13(17)10(7-16)6-11-14(19)18-12-5-4-9(2)8-20(12)15(11)21/h4-6,8,17H,3H2,1-2H3

InChI Key

ZWVVEYHTABAGFA-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C1=N)C#N)C(=O)N3C=C(C=CC3=N2)C

Canonical SMILES

CCN1C2=C(C=C(C1=N)C#N)C(=O)N3C=C(C=CC3=N2)C

Origin of Product

United States

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